molecular formula C17H28N2O6 B13504200 3,8-Bis(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid

3,8-Bis(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B13504200
M. Wt: 356.4 g/mol
InChI Key: JJFCLLDNNCVUTC-UHFFFAOYSA-N
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Description

3,8-bis[(tert-butoxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of two tert-butoxycarbonyl groups and a carboxylic acid functional group. It is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-bis[(tert-butoxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid typically involves the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,8-bis[(tert-butoxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butoxycarbonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives with the new functional groups.

Scientific Research Applications

3,8-bis[(tert-butoxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,8-bis[(tert-butoxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl groups provide steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The bicyclic structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-bis[(tert-butoxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid is unique due to its dual tert-butoxycarbonyl groups and the presence of a carboxylic acid functional group. This combination of features provides the compound with distinct reactivity and stability, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C17H28N2O6

Molecular Weight

356.4 g/mol

IUPAC Name

3,8-bis[(2-methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C17H28N2O6/c1-15(2,3)24-13(22)18-9-11-7-8-17(10-18,12(20)21)19(11)14(23)25-16(4,5)6/h11H,7-10H2,1-6H3,(H,20,21)

InChI Key

JJFCLLDNNCVUTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)(N2C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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